

# Application Notes: 2-(Vinyloxy)ethanol in UV-Curable Formulations

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## Compound of Interest

Compound Name: 2-(Vinyloxy)ethanol

Cat. No.: B1195950

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## Introduction

**2-(Vinyloxy)ethanol**, also known as ethylene glycol monovinyl ether, is a versatile organic compound with the chemical formula  $C_4H_8O_2$ .<sup>[1]</sup> Its unique bifunctional structure, containing both a polymerizable vinyl group and a reactive hydroxyl group, makes it a valuable component in the synthesis of polymers and a functional monomer in UV-curable formulations.<sup>[2][3]</sup> The vinyl group is electron-rich, rendering it susceptible to cationic polymerization, while the hydrophilic hydroxyl group can undergo various alcohol reactions.<sup>[2]</sup> This dual reactivity allows for the creation of polymers with tailored properties for applications such as specialized coatings, durable adhesives, and innovative composites.<sup>[3]</sup>

In the context of UV-curable systems, **2-(vinyloxy)ethanol** and its derivatives serve primarily as reactive diluents. Reactive diluents are low-viscosity monomers used to reduce the viscosity of formulations to a suitable level for application, while also being incorporated into the final polymer network during curing.<sup>[4][5]</sup> Vinyl ethers are particularly effective at reducing the viscosity of high-viscosity oligomers like unsaturated polyesters and urethane acrylates.<sup>[5]</sup>

## Mechanism of Action in UV Curing

The vinyl ether functionality of **2-(vinyloxy)ethanol** and its derivatives can be polymerized through two main pathways upon exposure to UV light in the presence of a suitable photoinitiator.

- Cationic UV Curing: This is the most prominent curing mechanism for vinyl ethers.[2] Upon UV irradiation, a cationic photoinitiator (e.g., an onium salt) generates a strong Brønsted acid.[6] This acid protonates the vinyl ether double bond, creating a stable carbocation.[7] This carbocation then propagates by attacking the double bond of other vinyl ether monomers, leading to rapid polymerization.[6] Cationic curing offers significant advantages, including very low volume shrinkage during polymerization, a lack of inhibition by oxygen, and excellent adhesion to a variety of substrates, including metals and glass.[6][8] The reaction can also continue even after the UV light source is removed, a phenomenon known as "dark cure".[6]
- Free-Radical UV Curing: While less common for vinyl ethers alone, they can be effectively copolymerized with other monomers, such as acrylates, via a free-radical mechanism.[5] In these "hybrid" systems, a radical photoinitiator generates free radicals that initiate the polymerization of the acrylate groups. The propagating acrylate radical can then add across the vinyl ether double bond, incorporating it into the polymer chain.[5]

### Hybrid Monomers

To leverage the benefits of both chemistries, hybrid monomers incorporating both a vinyl ether group and an acrylate group within the same molecule have been developed. A prime example is 2-(2-Vinyloxyethoxy)ethyl acrylate (VEEA).[9] These monomers offer a unique combination of properties, including high dilution efficiency and rapid UV curing, even with only a radical initiator and without the need for a cationic initiator.[9]

## Physicochemical and Performance Data

The properties of **2-(Vinyloxy)ethanol** and its performance in UV-curable formulations are summarized below.

Table 1: Physicochemical Properties of **2-(Vinyloxy)ethanol**

Property	Value	Reference
CAS Number	764-48-7	[2]
Molecular Formula	C <sub>4</sub> H <sub>8</sub> O <sub>2</sub>	[1]
Molecular Weight	88.11 g/mol	[1]
Appearance	Colorless liquid	[1][4]
Boiling Point	143 °C	[10][11]
Density	0.982 g/mL at 25 °C	[10][11]
Refractive Index (n <sub>20/D</sub> )	1.436	[10][11]

Table 2: UV Curing Performance of 2-(2-Vinyloxyethoxy)ethyl acrylate (VEEA) as a Reactive Diluent

Oligomer	Reactive Diluent	Diluent Wt. %	Viscosity (mPa·s at 25°C)	Curing Speed (m/min)	Pencil Hardness
Unsaturated Polyester	VEEA	30	120	> 50	H
Bisphenolic Epoxyacrylate	VEEA	30	350	30	2H

Data synthesized from RadTech conference proceedings.[9] Curing was performed with a 250 W ultrahigh-pressure mercury vapor lamp.[9]

Table 3: Comparison of Cationic and Free-Radical Formulation Properties for Inks

Property	Cationic Formulation	Free-Radical Formulation
Composition		
Cycloaliphatic Epoxide	54%	-
Oxetane Diluent	12%	-
Polyol	10%	-
Photoinitiator	8%	7.7%
Additives / Pigment	16%	15.8%
Polyester Acrylate	-	18%
Acrylate Diluent (HDDA)	-	9.2%
Epoxy Acrylate	-	49.3%
Performance		
Viscosity (mPa·s)	660	720
Max Curing Speed (m/min)	30	37
Adhesion on PE (0-5, 0=best)	0	1
Adhesion on PP (0-5, 0=best)	0	4

Data adapted from a study on cationic UV cure on polyolefins.[\[12\]](#) Although this formulation does not use **2-(vinyloxy)ethanol** directly, it illustrates the typical composition and superior adhesion of cationic systems, where vinyl ethers are commonly employed.[\[12\]](#)

## Experimental Protocols

### Protocol 1: Preparation of a UV-Curable Formulation

This protocol describes the preparation of a simple UV-curable formulation using a **2-(vinyloxy)ethanol** derivative like VEEA as a reactive diluent.

- Materials:

- Oligomer (e.g., Bisphenolic Epoxyacrylate)
- Reactive Diluent (e.g., 2-(2-Vinyloxyethoxy)ethyl acrylate - VEEA)
- Photoinitiator (e.g., a radical initiator like diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide)
- Amber glass vial or container to protect from ambient light.
- Magnetic stirrer and stir bar.

- Procedure:
  1. Weigh the desired amount of the high-viscosity oligomer into the amber vial.
  2. Add the desired weight percentage of the VEEA reactive diluent to the vial.[\[9\]](#)
  3. Place the vial on a magnetic stirrer and mix at room temperature until the mixture is homogeneous. This may take 30-60 minutes. Gentle heating (40-50°C) can be used to reduce viscosity and aid mixing if necessary.
  4. In a separate, light-protected container, dissolve the photoinitiator (typically 1-5 wt.%) in a small portion of the VEEA.
  5. Add the photoinitiator solution to the oligomer/diluent blend.
  6. Continue stirring in the dark for an additional 15-30 minutes until the photoinitiator is fully dissolved and the formulation is completely homogeneous.
  7. Store the formulation in the sealed amber vial away from light sources until use.

#### Protocol 2: UV Curing and Film Evaluation

This protocol outlines the process for applying and curing the formulation and performing basic film property tests.

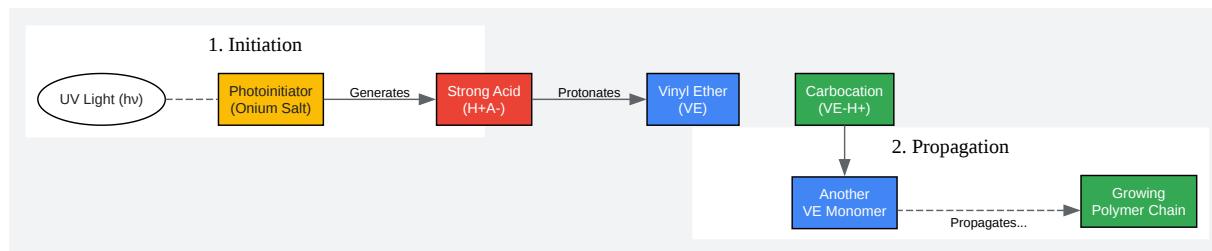
- Materials & Equipment:
  - Prepared UV-curable formulation.

- Substrate (e.g., steel panels, glass, or plastic sheets like polyethylene).
- Wire-wound bar coater or film applicator.
- UV curing system (e.g., conveyorized system with a medium-pressure mercury vapor lamp).[9]
- Pencils of varying hardness (for Pencil Hardness Test, ASTM D3363).
- Cross-hatch adhesion test kit (ASTM D3359).

- Procedure:
  1. Film Application: Place the substrate on a flat surface. Apply a small amount of the formulation at one end of the substrate. Draw down the formulation using a wire-wound bar coater (e.g., #6 or #10) to create a thin film of uniform thickness.
  2. UV Curing: Immediately place the coated substrate onto the conveyor belt of the UV curing system. Pass the sample under the UV lamp at a defined belt speed (e.g., 10 m/min).[12] The UV dose can be adjusted by changing the belt speed or lamp intensity. A typical dose might be in the range of 50-200 mJ/cm<sup>2</sup>.[12]
  3. Post-Cure: Allow the cured film to cool to room temperature before testing. For cationic systems, properties may continue to develop for up to 24 hours due to dark cure.[6]
  4. Pencil Hardness Test: Determine the hardness of the cured film by attempting to scratch the surface with calibrated pencils of increasing hardness. The reported hardness is that of the hardest pencil that does not scratch the coating.[9]
  5. Adhesion Test: Use the cross-hatch cutter to make a grid of cuts through the film to the substrate. Apply the specified pressure-sensitive tape over the grid and then rapidly pull it off. Classify the adhesion based on the amount of coating removed by the tape, according to the ASTM scale (5B = no detachment, 0B = >65% detachment).

## Visualizations

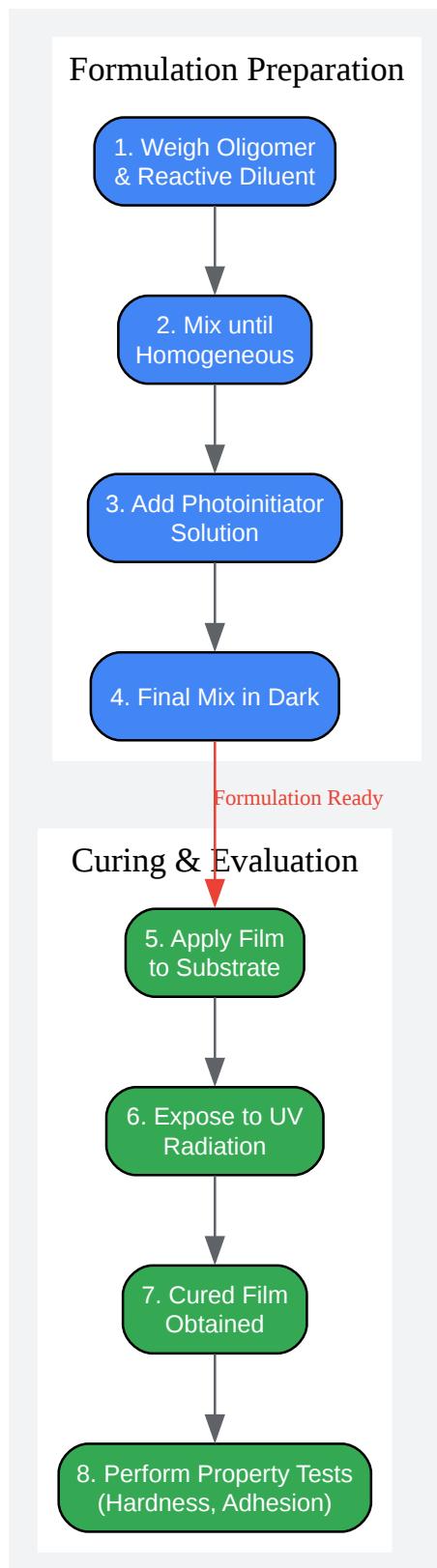
Diagram 1: Cationic Polymerization of a Vinyl Ether



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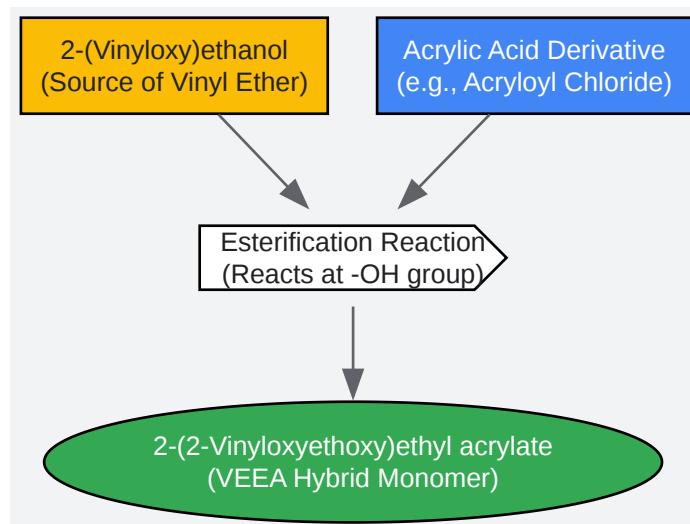
Caption: Cationic polymerization mechanism of vinyl ethers initiated by a photoacid generator.

Diagram 2: Experimental Workflow for UV Formulation and Testing

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Caption: Workflow for preparing, curing, and evaluating a UV-curable formulation.

Diagram 3: Logical Synthesis of a Hybrid Monomer (VEEA)

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Caption: Logical relationship for the synthesis of the VEEA hybrid monomer.

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- To cite this document: BenchChem. [Application Notes: 2-(Vinyloxy)ethanol in UV-Curable Formulations]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1195950#application-of-2-vinyloxy-ethanol-in-uv-curable-formulations\]](https://www.benchchem.com/product/b1195950#application-of-2-vinyloxy-ethanol-in-uv-curable-formulations)

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